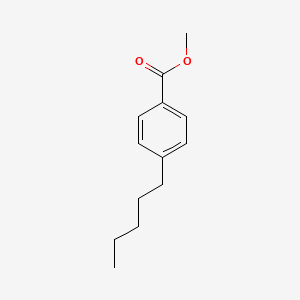
Methyl p-pentylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl p-pentylbenzoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are often found in natural products such as fruits and flowers. This particular ester is derived from benzoic acid and is characterized by a pentyl group attached to the benzene ring and a methyl group attached to the ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-pentyl-, methyl ester typically involves the esterification of benzoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
C6H5COOH+CH3OH→C6H5COOCH3+H2O
In this reaction, concentrated sulfuric acid is often used as the catalyst to facilitate the esterification process .
Industrial Production Methods: On an industrial scale, the production of benzoic acid, 4-pentyl-, methyl ester can involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may include steps such as distillation to separate the ester from the reaction mixture and purification techniques to remove any impurities.
Types of Reactions:
Hydrolysis: Methyl p-pentylbenzoate can undergo hydrolysis in the presence of an acid or base to yield benzoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, such as nitration to form nitro derivatives.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nitration typically involves the use of nitric acid and sulfuric acid as the nitrating mixture.
Major Products:
Hydrolysis: Benzoic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Nitro derivatives of the ester.
Applications De Recherche Scientifique
Methyl p-pentylbenzoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the manufacture of other chemicals .
Mécanisme D'action
The mechanism of action of benzoic acid, 4-pentyl-, methyl ester involves its interaction with various molecular targets and pathways. For example, it can inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the biological context and the specific application being studied .
Comparaison Avec Des Composés Similaires
Methyl benzoate: Similar structure but with a different alkyl group.
Ethyl benzoate: Another ester of benzoic acid with an ethyl group instead of a pentyl group.
Benzoic acid, 4-methoxy-, methyl ester: Contains a methoxy group on the benzene ring instead of a pentyl group
Uniqueness: Methyl p-pentylbenzoate is unique due to the presence of the pentyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can make it suitable for specific applications where other esters may not be as effective.
Propriétés
Numéro CAS |
26311-44-4 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
methyl 4-pentylbenzoate |
InChI |
InChI=1S/C13H18O2/c1-3-4-5-6-11-7-9-12(10-8-11)13(14)15-2/h7-10H,3-6H2,1-2H3 |
Clé InChI |
STDGBCHZHMQCAE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















